1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes both piperidine and piperazine rings, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology .
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- [4-(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
- N-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-2,1,3-benzothiadiazole-4-sulfonamide
- N-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Uniqueness
What sets 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine apart from similar compounds is its dual piperidine and piperazine rings. This unique structure allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile tool in both research and industrial applications .
Properties
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-19-16-20(2)18-27(17-19)31(29,30)23-10-8-21(9-11-23)24(28)26-14-12-25(13-15-26)22-6-4-3-5-7-22/h3-11,19-20H,12-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKMMSXMLSOBQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.